molecular formula C14H16N2O3 B5518341 ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate

ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate

Cat. No. B5518341
M. Wt: 260.29 g/mol
InChI Key: QBDVAMMHCDDOBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that yield various structurally related compounds. A method described involves the reaction of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with dibromo compounds to produce ethyl 3-(4-bromo-3-methyl-2-butenyl)-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-quinolinecarboxylate and related derivatives (Reisch, Iding, & Bassewitz, 1993). Another approach involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate, leading to ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and its derivatives, showcasing the versatility of starting materials for synthesizing quinoline derivatives (Jentsch et al., 2018).

Scientific Research Applications

Optical Characterizations for Photodiode Applications

Research conducted by Elkanzi et al. (2020) focused on the synthesis of a novel compound closely related to ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate for applications in organic photodiodes. The study highlighted the compound's remarkable optical behavior and potential for manufacturing organic photodiodes based on nanostructured films, emphasizing its utility in materials science and engineering (Elkanzi et al., 2020).

Synthesis and Antimicrobial Activity

Another aspect of research on similar quinoline derivatives was explored by Tamura et al. (1982), who investigated the synthesis and antimicrobial properties of 5-hydroxy-3-quinolinecarboxylic acids and their derivatives. This study contributes to the field of synthetic chemistry and highlights the potential of these compounds in developing new antimicrobial agents (Tamura et al., 1982).

Organic–Inorganic Photodiode Fabrication

Research on 4H-pyrano[3,2-c]quinoline derivatives by Zeyada et al. (2016) delves into their photovoltaic properties and applications in fabricating organic–inorganic photodiodes. The study suggests that these compounds could play a crucial role in developing new photodiode technologies, showcasing their importance in both organic electronics and photovoltaic research (Zeyada et al., 2016).

Dyes for Liquid Crystal Displays

Bojinov and Grabchev (2003) synthesized new fluorescent quinoline derivatives for potential application in liquid crystal displays (LCDs). Their research indicates the potential of these compounds to improve the performance and color properties of LCDs, contributing significantly to the field of materials chemistry and display technology (Bojinov & Grabchev, 2003).

Antibacterial Activity of Pyranoquinoline Derivatives

Asghari et al. (2014) explored the synthesis and antibacterial activity of pyranoquinoline derivatives, offering insights into their effectiveness against various bacterial strains. This study contributes to the search for new antimicrobial agents and highlights the therapeutic potential of quinoline derivatives in combating bacterial infections (Asghari et al., 2014).

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound. It includes information on toxicity, flammability, environmental impact, etc .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, materials science, etc .

properties

IUPAC Name

ethyl 4-(2-hydroxyethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16-12-6-4-3-5-10(12)13(11)15-7-8-17/h3-6,9,17H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDVAMMHCDDOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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